molecular formula C12H15N3O3 B1303106 2-Nitro-5-(piperidin-1-yl)benzamide CAS No. 421558-77-2

2-Nitro-5-(piperidin-1-yl)benzamide

Cat. No. B1303106
M. Wt: 249.27 g/mol
InChI Key: UPXUGZZQMDNPJD-UHFFFAOYSA-N
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Description

2-Nitro-5-(piperidin-1-yl)benzamide is a chemical compound that is part of a broader class of compounds that have been studied for their potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the research does discuss various analogues and derivatives that share structural similarities, such as the presence of nitro groups and piperidine rings, which are common in compounds with potential anti-tuberculosis activity or as opioid receptor agonists .

Synthesis Analysis

The synthesis of related compounds involves various strategies to improve bioavailability and pharmacological profiles. For instance, one approach to enhance the bioavailability of a lead anti-tuberculosis compound was to modify the piperazine ring and introduce nitrogen into the aromatic ring, which could be analogous to modifications that might be made to 2-Nitro-5-(piperidin-1-yl)benzamide . Another synthesis method involved the condensation of piperidin-4-yl-diphenyl-methanol with an appropriate sulfonyl chloride in the presence of a base, which could potentially be adapted for the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Nitro-5-(piperidin-1-yl)benzamide has been characterized using techniques such as X-ray crystallography. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with two nitro groups and a benzamide moiety, was determined to have an orthorhombic space group with specific unit cell dimensions and dihedral angles between aromatic rings . This information is valuable for understanding the 3-dimensional conformation and potential reactivity of 2-Nitro-5-(piperidin-1-yl)benzamide.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures similar to 2-Nitro-5-(piperidin-1-yl)benzamide often include the formation of amides and the introduction of various functional groups to alter the compound's properties. For instance, the synthesis of a potent δ opioid receptor agonist involved the formation of a benzamide derivative through an aryllithium reaction with carbon dioxide . These reactions are indicative of the types of chemical transformations that 2-Nitro-5-(piperidin-1-yl)benzamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Nitro-5-(piperidin-1-yl)benzamide can be inferred from their structural characteristics. For example, the presence of nitro groups and aromatic rings suggests that these compounds may have significant electronic and steric effects, influencing their reactivity and interactions with biological targets. The crystallographic data provide insights into the stability and potential intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's behavior in a biological environment .

Scientific Research Applications

Synthesis and Biological Evaluation as Potential Prokinetic Agents

2-Nitro-5-(piperidin-1-yl)benzamide derivatives have been studied for their potential as prokinetic agents. Cinitapride related benzimidazole derivatives, synthesized from the condensation of corresponding diamines with carboxylic acids, exhibited promising anti-ulcerative activity. These compounds, including 4, 5-Diamino-N-(piperidin-4-yl)benzamide derivatives, are identified as potential starting materials for drugs with marked effects on ulcerative conditions (G. Srinivasulu et al., 2005).

Antileishmanial Activity

A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, including compounds structurally related to 2-Nitro-5-(piperidin-1-yl)benzamide, demonstrated significant in vitro activity against the promastigote and amastigote forms of Leishmania major. This highlights their potential in antileishmanial drug development (A. Tahghighi et al., 2011).

Bioactivity of Benzamide Derivatives and Metal Complexes

Research on metal complexes of new benzamides, including derivatives of 2-Nitro-5-(piperidin-1-yl)benzamide, showed promise in the field of antibacterial agents. These complexes, particularly copper complexes, exhibited better activities against various bacteria compared to free ligands and standard antibiotics like ampicillin and streptomycin (E. Khatiwora et al., 2013).

Future Directions

Piperidine derivatives, such as 2-Nitro-5-(piperidin-1-yl)benzamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications .

properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXUGZZQMDNPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377020
Record name 2-Nitro-5-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(piperidin-1-yl)benzamide

CAS RN

421558-77-2
Record name 2-Nitro-5-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-Fluoro-2-nitro-benzamide (850 mg, 4.07 mmol) in THF (100 mL), was added piperdine (381 mg, 4.47 mmol) and diisopropyl ethyl amine (780 mL, 4.07 mmol) and the solution was heated to 70 C in a sealed tube for 12 h. The resulting yellow precipitate was collected to give 2-Nitro-5-piperidin-1-yl-benzamide 948 mg (100% yield) HPLC tr=3.58 min (100%), FIA m/e 250.2(M+H) 248.8 (M−H); 1HNMR (500 MHz, dmso): δ 7.95 (1H, d), 7.85 91H, bs), 7.50 (1H, bs), 6.97 (1H, d), 6.80 (1H, s), 3.50 (4H, m), 1.70–1.50 (6H, m).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
780 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Jian, HE Forbes, F Hulpia… - Journal of medicinal …, 2020 - ACS Publications
Swapping the substituents in positions 2 and 4 of the previously synthesized but yet undisclosed 5-cyano-4-(methylthio)-2-arylpyrimidin-6-ones 4, ring closure, and further optimization …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
C Jiang, L Yang, WT Wu, QL Guo, QD You - Bioorganic & medicinal …, 2011 - Elsevier
Kinesin spindle protein (KSP) inhibitors are a promising class of anticancer agents that cause mitotic arrest in cells from a failure to form functional bipolar mitotic spindles. Here, we …
MF Mayther - 2021 - search.proquest.com
Electrostatics, a result of one of the fundamental forces of nature, govern and underlie fundamental processes of chemistry, biology and modern technologies. Peptides and other …
JM Clinton - 2016 - search.proquest.com
Photon conversion efficiency is primarily impaired by interfacial charge recombination. Natural light harvesting systems address this challenge by incorporating molecular electrets. …

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